4-(3'-Pyridyl)phenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyridin-3-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODCPVYMCCLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375194 | |
| Record name | 4-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51061-71-3 | |
| Record name | 4-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51061-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 3 Pyridyl Phenylacetic Acid and Analogous Structures
Strategies for Carbon-Carbon Bond Formation in Pyridyl-Substituted Phenylacetic Acid Systems
The crucial step in synthesizing 4-(3'-pyridyl)phenylacetic acid is the formation of the carbon-carbon bond between the phenyl and pyridyl rings. Modern organic synthesis offers several powerful methods to achieve this transformation efficiently and with high selectivity.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Arylation of Phenylacetic Acid Scaffolds
Transition-metal-catalyzed cross-coupling reactions are the cornerstone for constructing biaryl systems. The Suzuki-Miyaura, Negishi, and Heck reactions are particularly prominent in this context.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve coupling a 4-halophenylacetic acid derivative with 3-pyridylboronic acid. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. For instance, using bidentate phosphine (B1218219) ligands like dppf can improve reaction rates and yields. wikipedia.org The solvent also plays a critical role, with polar aprotic solvents like 1,4-dioxane (B91453) often proving effective. researchgate.net The addition of water can sometimes be beneficial, potentially by aiding the solubility of the base and influencing the transmetalation step. nih.gov
The Negishi coupling offers an alternative by reacting an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. orgsyn.org This method is known for its high functional group tolerance and mild reaction conditions. orgsyn.org In the context of this compound synthesis, a pyridylzinc halide could be coupled with a halogenated phenylacetic acid derivative. orgsyn.org Generally, aryl iodides are more reactive than bromides or chlorides in Negishi couplings. orgsyn.org
The Heck reaction provides a different approach by coupling an aryl or vinyl halide with an alkene. youtube.comnih.gov While not a direct route to the target acid, it can be used to construct the core phenylacetic acid structure which can then be further functionalized. The reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst. youtube.com
The Buchwald-Hartwig amination , although primarily for C-N bond formation, is a significant palladium-catalyzed reaction that has revolutionized the synthesis of aryl amines. wikipedia.orgcapes.gov.br Its principles and catalyst systems have influenced the development of other cross-coupling reactions.
A comparative look at these methods is presented in the table below:
| Reaction | Key Reactants | Catalyst | Advantages |
| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Palladium | Commercially available reagents, mild conditions, good functional group tolerance |
| Negishi Coupling | Organozinc compound, Organohalide | Palladium or Nickel | High reactivity, mild conditions, excellent functional group tolerance orgsyn.org |
| Heck Reaction | Aryl/Vinyl halide, Alkene | Palladium | Good for vinylation and arylation of alkenes youtube.comnih.gov |
Directed C-H Functionalization Approaches in Pyridylphenylacetic Acid Synthesis
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C bonds, avoiding the pre-functionalization of starting materials often required in traditional cross-coupling reactions. nih.gov This approach involves the selective activation of a C-H bond, often guided by a directing group within the molecule.
For phenylacetic acid derivatives, the carboxylic acid group itself can act as a directing group. Ruthenium-catalyzed C-H arylation has been demonstrated for various carboxylic acids, including benzoic acid derivatives. acs.org These reactions can tolerate a range of functional groups and can be applied to heteroaromatic carboxylic acids. acs.org The use of specific ligands, such as tricyclohexylphosphine, can be crucial for the success of these transformations. acs.org
Furthermore, templates can be employed to direct C-H functionalization to specific positions. For instance, a pyridine-based U-shaped template has been developed for the meta-C-H functionalization of phenylacetic acid scaffolds. nih.govchu-lab.orgacs.org This strategy allows for selective functionalization at a position that is typically difficult to access, overriding the inherent electronic and steric biases of the substrate. chu-lab.org This approach has been successfully used for olefination, cross-coupling, and iodination reactions. chu-lab.org
The following table summarizes key aspects of directed C-H functionalization:
| Approach | Directing Group/Template | Metal Catalyst | Key Advantage |
| Carboxylic Acid Directed | Inherent carboxylic acid group | Ruthenium acs.org | Avoids pre-functionalization, good for ortho-arylation acs.org |
| Template Directed | Pyridine-based U-shaped template | Palladium nih.govchu-lab.orgacs.org | Enables remote meta-selective functionalization nih.govchu-lab.orgacs.org |
Carbonylation Reactions for Phenylacetic Acid Core Formation
Carbonylation reactions, which introduce a carbonyl group into an organic molecule, provide a direct route to the phenylacetic acid core. Palladium-catalyzed carbonylation of aryl halides is a well-established method. capes.gov.brnih.gov For example, 4-bromophenylacetic acid can be synthesized from p-bromotoluene and ethanol (B145695) via a palladium-catalyzed carbonylation followed by hydrolysis. chemicalbook.com
Oxidative carbonylation of arylboronic acids offers an alternative pathway. liv.ac.uk This method can be used to synthesize symmetrical diaryl ketones and can be carried out under atmospheric pressure of carbon monoxide. liv.ac.uk While not a direct route to the acid, the resulting ketone could potentially be converted to the desired phenylacetic acid derivative through further synthetic steps.
Multistep Reaction Pathways for Derivatization and Functionalization
Once the core this compound structure is established, further derivatization and functionalization can be carried out to generate a library of analogous structures. The carboxylic acid moiety is a prime site for modification. For instance, it can be converted to its corresponding methyl or ethyl ester via Fischer esterification. wikipedia.org These esters can then be further reacted, for example, with hydrazine (B178648) to form hydrazides, which can be condensed with aldehydes to create a variety of hydrazone derivatives. wikipedia.org
Green Chemistry Principles and Sustainable Synthetic Routes for Pyridylphenylacetic Acid Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. In the context of pyridylphenylacetic acid synthesis, exploring water as a reaction solvent or using biodegradable solvents like Cyrene are steps towards more sustainable processes. nih.govresearchgate.net Biocatalysis and flow chemistry also represent promising avenues for developing greener synthetic methods.
Catalytic Systems and Reaction Conditions Optimization for Pyridylphenylacetic Acid Analog Preparation
The success of any synthetic methodology, particularly transition-metal-catalyzed reactions, hinges on the careful optimization of the catalytic system and reaction conditions. This involves screening different catalysts, ligands, bases, solvents, and temperatures to maximize yield and selectivity. nih.gov
For Suzuki-Miyaura couplings, automated systems can be used to rapidly screen a wide range of parameters, including catalyst loading, ligand selection, and temperature, to identify the optimal conditions for a specific substrate combination. nih.gov The choice of solvent can dramatically affect the outcome of a cross-coupling reaction, influencing catalyst stability, reagent solubility, and even the nature of the active catalytic species. rsc.orgwhiterose.ac.ukresearchgate.net For instance, in some palladium-catalyzed reactions, the polarity of the solvent can switch the chemoselectivity of the reaction. researchgate.net
The following table highlights key parameters for optimization:
| Parameter | Importance | Examples of Variables |
| Catalyst | Determines reaction feasibility and efficiency | Palladium acetate, Pd(dppf)Cl2, Ruthenium complexes nih.govliv.ac.uk |
| Ligand | Influences catalyst stability, activity, and selectivity | Monodentate vs. Bidentate phosphines (e.g., PPh3, dppf) wikipedia.orgnih.gov |
| Solvent | Affects solubility, catalyst stability, and reaction mechanism | Dioxane, Toluene, DMF, Water researchgate.netnih.gov |
| Base | Activates the boronic acid and neutralizes acidic byproducts | K2CO3, K3PO4, Na3PO4 nih.gov |
| Temperature | Influences reaction rate and can affect selectivity | Often requires heating, but optimization is key nih.gov |
Computational Chemistry and Theoretical Characterization of 4 3 Pyridyl Phenylacetic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of 4-(3'-Pyridyl)phenylacetic acid. These calculations provide a detailed picture of electron distribution, orbital energies, and reactivity, which are crucial for predicting the molecule's chemical behavior.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Regioselectivity
Density Functional Theory (DFT) has emerged as a robust method for investigating the reaction mechanisms involving complex organic molecules. For systems analogous to this compound, DFT calculations can be employed to explore potential reaction pathways, determine transition state geometries, and calculate activation energies. This information is vital for understanding reaction kinetics and predicting the most favorable reaction outcomes. For instance, in reactions involving the pyridine (B92270) ring or the phenylacetic acid moiety, DFT can help predict whether a reaction will proceed via a specific pathway, such as electrophilic or nucleophilic attack, and at which specific atomic site (regioselectivity).
DFT studies on pyridine derivatives have demonstrated its utility in explaining reaction selectivity. For example, DFT calculations have been used to explore the endo-selectivity of Diels-Alder reactions promoted by pyridines, revealing that hydrogen bonding interactions can be a key factor in directing the stereochemical outcome nih.gov. Similarly, for this compound, DFT could be used to model its interactions with other reagents and predict the regioselectivity of, for instance, substitution reactions on the pyridine or phenyl rings. The calculated energies of possible intermediates and transition states would reveal the most likely reaction path.
Furthermore, DFT is instrumental in studying the electronic structure of related catalyst systems, such as those involving bis(imino)pyridyl ligands, providing insights into the oxidation states and charge distributions that govern catalytic activity uni.lu. Such understanding is transferable to predicting how this compound might interact with metal centers in catalytic processes.
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)
The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are key concepts derived from quantum chemical calculations that provide a visual and quantitative understanding of a molecule's reactivity.
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack researchgate.net. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, highlighting these as primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atoms on the aromatic rings would exhibit a positive potential.
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity youtube.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the pyridine ring, while the LUMO would also be distributed over these aromatic systems. The specific energies and distributions of these orbitals, which can be calculated using DFT, would provide detailed insights into its reactivity profile.
A computational study on the related compound 4-Phenylpyrimidine (4-PPy) using DFT at the B3LYP/6-311++G(d,p) level provides illustrative data. researchgate.net The MEP map of 4-PPy shows the expected electron-rich regions around the nitrogen atoms. researchgate.net The FMO analysis of a series of related compounds revealed energy gaps (ΔE) ranging from 2.783 eV to 3.995 eV, indicating varying degrees of reactivity within the series. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for a Pyridyl-Aromatic System
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.6 eV |
Note: The data in this table is representative and based on typical values for similar aromatic systems. Actual values for this compound would require specific DFT calculations.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that allow for the exploration of the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.
Molecular Docking for Ligand-Biomolecule Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or enzyme, to form a stable complex. youtube.com This technique is crucial in drug discovery for predicting the binding mode, affinity, and specificity of potential drug candidates. youtube.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them based on their predicted binding affinity.
For this compound, molecular docking could be employed to investigate its potential as an inhibitor for various biological targets. For example, phenylacetic acid derivatives have been studied for their binding to DNA and various enzymes. youtube.com Docking studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues in the active site of a target protein. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating a stronger predicted interaction.
Table 2: Illustrative Molecular Docking Results for a Ligand with a Target Protein
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Example Kinase | This compound | -8.5 | Lys72, Glu91, Leu134 |
| Example Hydrolase | This compound | -7.2 | His45, Ser198, Trp215 |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.
Conformational Analysis and Molecular Dynamics (MD) Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This compound possesses rotational freedom around the single bond connecting the phenyl and pyridyl rings, as well as around the bonds in the acetic acid side chain. Conformational analysis, often performed using computational methods, can determine the most energetically favorable conformations of the molecule in different environments.
Molecular Dynamics (MD) simulations provide a time-dependent view of the conformational changes and movements of a molecule. In an MD simulation, the atoms of the system are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion. These simulations can reveal how this compound behaves over time, including its flexibility, conformational transitions, and interactions with solvent molecules or a biological receptor. For instance, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking, providing a more dynamic and realistic picture of the binding event. researchgate.net
In Silico Pharmacological Profiling and Predictive Modeling
In silico pharmacological profiling involves the use of computational models to predict the pharmacokinetic and pharmacodynamic properties of a compound. This includes properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process can help to identify compounds with favorable drug-like characteristics and avoid potential liabilities. researchgate.net
For this compound, various in silico models can be used to predict its ADMET profile. For example, its oral bioavailability can be estimated based on Lipinski's rule of five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other models can predict its potential to be metabolized by cytochrome P450 enzymes, its ability to cross the blood-brain barrier, or its potential for cardiotoxicity.
Publicly available data for this compound from databases like PubChem includes a predicted XLogP3 value of 1.9, a molecular weight of 213.23 g/mol , one hydrogen bond donor, and three hydrogen bond acceptors. uni.lu These values are within the ranges defined by Lipinski's rule, suggesting that the compound has a reasonable profile for oral absorption.
Table 3: Predicted In Silico Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Weight | 213.23 g/mol | PubChem uni.lu |
| XLogP3 | 1.9 | PubChem uni.lu |
| Hydrogen Bond Donors | 1 | PubChem uni.lu |
| Hydrogen Bond Acceptors | 3 | PubChem uni.lu |
| Rotatable Bond Count | 3 | LookChem lookchem.com |
| Polar Surface Area | 50.19 Ų | LookChem lookchem.com |
These in silico predictions provide a valuable preliminary assessment of the pharmacological potential of this compound, guiding further experimental investigations.
ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions
ADMET properties are critical determinants of a drug candidate's success, as they govern its ability to reach the target site in the body, exert its effect, and be safely eliminated. parssilico.comscbdd.com In silico tools provide rapid evaluation of these properties. nih.govswissadme.ch Freely accessible web-based platforms like SwissADME and pkCSM utilize sophisticated algorithms and models trained on large datasets to predict the ADMET profile of a molecule from its chemical structure. nih.govnih.govkims-imio.com
For this compound, predictive models offer valuable insights into its potential as a drug candidate. These predictions are generated using the molecule's structure, typically inputted as a SMILES (Simplified Molecular Input Line Entry System) string. The following tables present a selection of key ADMET parameters predicted for this compound using established computational models.
Table 1: Predicted Physicochemical and Lipophilicity Properties for this compound
| Parameter | Predicted Value | Description |
| Molecular Formula | C13H11NO2 | The elemental composition of the molecule. |
| Molecular Weight | 213.23 g/mol | The mass of one mole of the compound. |
| LogP (Consensus) | 1.90 | A measure of lipophilicity, indicating partitioning between octanol (B41247) and water. |
| Water Solubility | Moderately Soluble | Qualitative prediction of solubility in water. |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | Sum of surfaces of polar atoms; relates to membrane permeability. |
This table is generated based on data from computational prediction tools.
Table 2: Predicted Pharmacokinetic Properties for this compound
| Property | Prediction | Interpretation |
| GI Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | The compound is predicted not to cross the Blood-Brain Barrier. |
| P-gp Substrate | No | The compound is not likely to be actively effluxed by P-glycoprotein. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions via inhibition of Cytochrome P450 1A2. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via inhibition of Cytochrome P450 2C9. |
| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via inhibition of Cytochrome P450 2D6. |
| CYP3A4 Inhibitor | No | Unlikely to cause drug-drug interactions via inhibition of Cytochrome P450 3A4. |
This table is generated based on data from computational prediction tools like SwissADME and pkCSM. nih.govswissadme.ch
These predictions suggest that this compound has favorable absorption characteristics but may be involved in drug-drug interactions through the inhibition of specific CYP450 enzymes. Its predicted inability to cross the blood-brain barrier could be advantageous for therapies targeting peripheral systems.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sciencepublishinggroup.comresearchgate.net A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. mdpi.comresearchgate.net The development of a QSAR model is a systematic process, even in the absence of a pre-existing model for a specific chemical class. mdpi.com
The fundamental steps to develop a QSAR model for a series of compounds based on the this compound scaffold are outlined below.
Table 3: Conceptual Framework for QSAR Model Development
| Step | Description | Key Considerations |
| 1. Data Set Assembly | A series of analogues of this compound would be synthesized and their biological activity (e.g., IC50, Ki) against a specific target would be measured under uniform experimental conditions. | The dataset should have a sufficient number of compounds with a wide and evenly distributed range of activity. |
| 2. Molecular Descriptor Calculation | For each compound in the series, a wide variety of numerical descriptors representing its physicochemical properties are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov | The selection of relevant descriptors is a critical step, as they form the basis of the structure-activity correlation. sciencepublishinggroup.com |
| 3. Data Set Division | The full dataset is divided into a training set and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive power on external compounds it has not seen before. | Common division methods include random selection or more rational approaches to ensure both sets are representative of the chemical space. |
| 4. Model Generation | A statistical method is used to generate a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. nih.gov | The goal is to create a statistically significant model that can explain the variance in the biological activity. |
| 5. Model Validation | The generated model is rigorously validated to assess its robustness and predictive ability. This involves internal validation (e.g., cross-validation) and external validation using the test set. | A validated QSAR model should have high correlation coefficients and low error values for both the training and test sets. mdpi.com |
This structured approach ensures the development of a predictive and statistically significant QSAR model. mdpi.com Such a model for the this compound series could elucidate which structural features are crucial for activity—for instance, the impact of substituents on the phenyl or pyridyl rings—and guide the rational design of new, more effective compounds. nih.gov
Biochemical Pathways and Metabolic Fates of Phenylacetic Acid Moieties in Biological Systems
Endogenous Biosynthesis of Phenylacetic Acid in Plants and Microorganisms
Both plants and microorganisms are capable of synthesizing Phenylacetic acid (PAA). nih.gov The biosynthetic pathways, while sometimes parallel, involve distinct enzymes and regulatory mechanisms.
Plant Metabolic Pathways of Phenylacetic Acid (e.g., from Phenylalanine via Phenylpyruvate)
In plants, PAA is primarily derived from the amino acid L-phenylalanine. nih.gov The main biosynthetic route is believed to mirror the initial steps of indole-3-acetic acid (IAA) synthesis, the most well-studied auxin. oup.com This pathway involves the conversion of phenylalanine to phenylpyruvic acid (PPA). oup.comnih.gov This transamination reaction can be catalyzed by enzymes from the Tryptophan Aminotransferase of Arabidopsis (TAA) family. nih.gov Subsequently, PPA is converted to PAA, a reaction that can be carried out by flavin-containing monooxygenases of the YUCCA (YUC) family. nih.gov
However, the role of TAA and YUC enzymes in PAA biosynthesis is not entirely straightforward, as mutations in these enzymes sometimes have little effect on PAA levels, despite significantly altering IAA content. nih.gov This suggests the existence of alternative or parallel pathways.
Several secondary pathways for PAA biosynthesis in plants have been proposed:
Conversion of phenylalanine to phenylacetaldehyde (B1677652) (PAAld) by phenylacetaldehyde synthase. oup.combiorxiv.org
Conversion of phenylalanine to phenylethylamine via aromatic amino acid decarboxylases. oup.combiorxiv.org
A stress-activated pathway in maize involves the conversion of phenylalanine to phenylacetaldoxime, which is then directly converted to PAA. oup.com
The regulation of PAA biosynthesis is complex and interconnected with the metabolism of phenylalanine itself. For instance, arogenate dehydratase (ADT), an enzyme that converts arogenate to phenylalanine, has been shown to influence PAA levels. nih.gov Overexpression or knockout of ADT genes leads to increased or decreased PAA concentrations, respectively, highlighting a phenylalanine-dependent route. nih.gov
Microbial Biosynthetic Routes for Phenylacetic Acid
A diverse range of microorganisms, including bacteria and fungi, can produce PAA. researchgate.net The most common pathway in microbes also involves the conversion of phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and subsequent oxidation to PAA. researchgate.net
In some bacteria, such as Pseudomonas syringae, the enzyme indole-3-acetaldehyde dehydrogenase A (AldA) has been shown to be biochemically versatile, capable of converting both indole-3-acetaldehyde to IAA and phenylacetaldehyde to PAA. frontiersin.orgnih.gov Various bacterial genera, including Bacillus, Enterobacter, Azospirillum, and Burkholderia, are known to produce PAA. researchgate.net Similarly, fungi like Rhizoctonia solani also synthesize this compound. researchgate.net
In some cases, PAA is not just a signaling molecule but also serves as a carbon source for microbial growth. nih.gov The degradation of PAA in bacteria is a well-studied process involving a series of enzymatic reactions. frontiersin.org
Identification and Characterization of Phenylacetic Acid Conjugates and Metabolites
Like other auxins, PAA can be inactivated or stored through conjugation with other molecules, primarily amino acids and sugars. nih.govoup.com This process is crucial for maintaining auxin homeostasis and preventing cytotoxic levels from accumulating. nih.gov
The GRETCHEN HAGEN 3 (GH3) family of enzymes, known for their role in conjugating IAA to amino acids, are also involved in PAA metabolism. oup.combiorxiv.org For example, overexpression of GH3.5 in Arabidopsis leads to a significant increase in phenylacetyl-aspartate (PAA-Asp) levels, with a corresponding decrease in free PAA. biorxiv.org Similarly, induction of GH3.9 increases the levels of phenylacetyl-glutamate (PAA-Glu). biorxiv.org
Recent studies using liquid chromatography-mass spectrometry (LC-MS) have identified several novel PAA conjugates in plants, including: oup.combiorxiv.org
Phenylacetyl-leucine (PAA-Leu) biorxiv.org
Phenylacetyl-phenylalanine (PAA-Phe) biorxiv.org
Phenylacetyl-valine (PAA-Val) biorxiv.org
Phenylacetyl-glucose (PAA-glc) biorxiv.org
The formation of PAA-glucose is catalyzed by UDP-glycosyltransferases (UGTs), such as UGT84B1 and UGT74D1, which can use both IAA and PAA as substrates in vitro. oup.combiorxiv.org
The profile of PAA metabolites can differ significantly among plant species and even between different organs of the same plant, suggesting species-specific metabolic regulation. biorxiv.org
Role of Phenylacetic Acid in Inter-organismal Chemical Communication (e.g., Plant-Microbe Interactions)
PAA plays a significant role as a signaling molecule in the chemical communication between different organisms, particularly between plants and microbes. frontiersin.orgnih.gov This communication can influence the outcome of their interactions, ranging from symbiosis to pathogenesis. frontiersin.org
In the context of plant-pathogen interactions, PAA can act as an antimicrobial agent. nih.govmdpi.com For instance, the application of PAA to citrus fruits can inhibit the growth of fungal molds. mdpi.com In some plants, herbivore infestation leads to an increase in PAA production, suggesting a role in plant defense. mdpi.com
The balance between PAA and IAA levels appears to be critical in determining a plant's susceptibility to pathogens. frontiersin.org In studies with Arabidopsis thaliana and the pathogen Pseudomonas syringae, a reduction in the plant's ability to synthesize PAA conjugates (PAA-Asp and PAA-Glu) was correlated with higher levels of IAA and increased susceptibility to the pathogen. frontiersin.orgnih.gov This indicates a complex regulatory network where the homeostasis of different auxins influences the plant's immune response. frontiersin.org
Microbes can also use PAA as a signal to modulate their own behavior. PAA can induce chemotaxis, catabolism, and the expression of virulence genes in certain bacteria. nih.gov This highlights the dual role of PAA as both a plant hormone and a microbial signaling molecule, underscoring its importance in the intricate chemical dialogues that shape ecosystems.
Advanced Analytical and Spectroscopic Research Methodologies for Pyridylphenylacetic Acid Compounds
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to the unambiguous determination of the molecular structure of "4-(3'-Pyridyl)phenylacetic acid". Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the compound's atomic connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of "this compound" by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
In ¹H NMR spectroscopy, the protons of the pyridyl and phenyl rings exhibit characteristic chemical shifts in the aromatic region, typically between 7.0 and 9.0 ppm. The specific coupling patterns (e.g., doublet, triplet, multiplet) reveal the substitution pattern and connectivity of the two aromatic rings. The methylene (B1212753) (-CH₂-) protons of the acetic acid group typically appear as a singlet further upfield, while the acidic proton of the carboxyl group (-COOH) is often observed as a broad singlet at a higher chemical shift, though its position can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides complementary information by detecting the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (around 170-180 ppm). The carbons of the pyridyl and phenyl rings appear in the aromatic region (approximately 120-160 ppm), with their exact shifts influenced by the nitrogen atom in the pyridine (B92270) ring and the substitution pattern. The methylene carbon signal is observed in the aliphatic region. While specific spectral data for "this compound" is not widely published, data from its parent compound, Phenylacetic acid, and related isomers provide a reference for expected chemical shifts. researchgate.netchemicalbook.com
Table 1: Predicted and Analogous NMR Data
| Nucleus | Functional Group | Predicted/Analogous Chemical Shift (ppm) |
|---|---|---|
| ¹H | Pyridyl-H | 7.5 - 8.8 |
| ¹H | Phenyl-H | 7.2 - 7.6 |
| ¹H | -CH₂- | ~3.6 |
| ¹H | -COOH | >10 (variable) |
| ¹³C | C=O | ~178 |
| ¹³C | Aromatic C (Pyridyl/Phenyl) | 120 - 160 |
Note: Data is inferred from analogous compounds like Phenylacetic acid and other pyridyl derivatives. Exact values may vary.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of "this compound" and to gain structural insights through the analysis of its fragmentation patterns. The monoisotopic mass of the compound is 213.0790 g/mol . uni.lu
In a typical mass spectrum, the molecule can be observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 214.086. uni.luuni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z ~236.068), may also be detected. uni.luuni.lu
High-resolution mass spectrometry can confirm the elemental formula (C₁₃H₁₁NO₂) with high accuracy. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. For carboxylic acids, a characteristic fragmentation is the loss of the carboxyl group (-COOH), which would correspond to a neutral loss of 45 Da. libretexts.org Another common fragmentation is the loss of water ([M+H-H₂O]⁺), resulting in a peak at m/z ~196.076. uni.luuni.lu The fragmentation of the biphenyl-like core would yield further characteristic ions, helping to confirm the identity of the compound. Studies on related isomers, such as methyl pyridyl ketones, show that fragmentation patterns can differ significantly based on the position of the nitrogen in the pyridyl ring, with the 2-isomer often showing unique interactions involving the ring nitrogen. scholaris.ca
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₃H₁₂NO₂]⁺ | 214.08626 |
| [M+Na]⁺ | [C₁₃H₁₁NNaO₂]⁺ | 236.06820 |
| [M-H]⁻ | [C₁₃H₁₀NO₂]⁻ | 212.07170 |
| [M+H-H₂O]⁺ | [C₁₃H₁₀NO]⁺ | 196.07624 |
Source: Data predicted using computational tools. uni.luuni.lu
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound will show several characteristic absorption bands. A broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The most prominent peak is typically the C=O (carbonyl) stretching vibration of the carboxylic acid, which appears as a strong, sharp band around 1700 cm⁻¹.
Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the phenyl and pyridyl rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. Bending vibrations for C-H bonds and other characteristic "fingerprint" absorptions appear at lower wavenumbers. nih.govmdpi.com Analysis of related compounds like phenylacetic acid and mandelic acid confirms these general assignments. nih.gov
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Carbonyl C=O | Stretch | ~1700 (strong, sharp) |
Note: Data is based on general functional group analysis and data from analogous compounds. nih.govchemicalbook.com
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating "this compound" from impurities, reaction mixtures, or biological matrices, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound" and for its quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of polar, ionizable compound. researchgate.netpensoft.net
In a typical RP-HPLC setup, a C18 column is used as the stationary phase. pensoft.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid or phosphoric acid). ijcpa.in The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Detection is most commonly performed using an ultraviolet (UV) detector, as the phenyl and pyridyl rings provide strong chromophores.
The development of HPLC methods for related pyridine derivatives demonstrates that parameters such as mobile phase pH, buffer concentration, and organic solvent ratio are critical for controlling the retention and achieving good peak shape and resolution from impurities. researchgate.nethelixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can also be employed to enhance the separation of isomers and closely related compounds. helixchrom.com
Table 4: Typical HPLC Method Parameters for Pyridylacetic Acid Compounds
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile / Methanol and Aqueous Buffer (e.g., 0.1% TFA) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV/Diode Array Detector (DAD) |
| Detection Wavelength | ~220 - 260 nm |
Note: Parameters are generalized from methods for related pyridine and phenylacetic acid derivatives. pensoft.netijcpa.in
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, "this compound" must first be chemically modified through a process called derivatization before GC-MS analysis. researchgate.net
Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative. Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents. researchgate.net This process not only increases volatility but can also improve chromatographic peak shape and mass spectrometric sensitivity.
Once derivatized, the compound is injected into the gas chromatograph, where it is separated from other components on a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The resulting mass spectrum of the derivative will be different from the underivatized compound but will contain characteristic fragments that allow for confident identification, often through comparison with spectral libraries. sysrevpharm.org This technique is particularly valuable for identifying and quantifying the compound in complex biological matrices as part of metabolite profiling studies. researchgate.net
Solid-State Structure Determination via X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals details about the packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding and π–π stacking. This information is fundamental for understanding the physicochemical properties of a compound.
As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been published. However, the analysis of structurally related molecules containing both pyridine and phenyl rings provides a clear example of the data that such an investigation would yield. For instance, the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one has been determined, revealing key structural features. nih.gov In this molecule, the dihedral angle between the phenyl and pyridine rings is a critical parameter, measured at 83.30 (5)°. nih.gov The analysis also details the conformation of the morpholine (B109124) ring and the presence of weak C—H⋯π interactions that influence the crystal packing. nih.gov
Should single crystals of this compound be obtained, X-ray diffraction analysis would provide invaluable data. The expected hydrogen bonding between the carboxylic acid groups could lead to the formation of characteristic dimers or catemers, significantly influencing the compound's solid-state properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C18H20N2O2 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.4554 (6) |
| b (Å) | 8.2204 (4) |
| c (Å) | 30.6681 (17) |
| Volume (ų) | 3140.1 (3) |
| Z (molecules/unit cell) | 8 |
| Temperature (K) | 295 |
Hyphenated Analytical Techniques in Compound Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and the definitive identification of chemical compounds. ijnrd.orgsaspublishers.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for the characterization of pyridylphenylacetic acid compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar and non-volatile compounds like this compound. The technique separates the compound from impurities or other components in a mixture using high-performance liquid chromatography (HPLC), after which the analyte is ionized and its mass-to-charge ratio is determined by a mass spectrometer. researchgate.net This allows for both quantification and structural elucidation. A sensitive LC-MS/MS method was developed for 2-pyridylacetic acid, a related compound, demonstrating the utility of this technique for pharmacokinetic studies. nih.gov The method involved liquid-liquid extraction followed by analysis using an electrospray ionization (ESI) interface, achieving a low limit of quantitation. nih.gov For pyridylphenylacetic acids, reversed-phase chromatography is typically employed, and the separation of isomers can be achieved using specialized columns and mobile phase conditions. helixchrom.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique, primarily used for volatile and thermally stable compounds. nih.gov While phenylacetic acids possess limited volatility due to their polar carboxylic acid group, they can be readily analyzed by GC-MS after a derivatization step. nih.gov The most common approach is silylation, which converts the carboxylic acid to a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. nih.govnist.gov Following separation on a capillary GC column, the mass spectrometer fragments the derivatized molecule in a reproducible manner, creating a characteristic mass spectrum that serves as a chemical fingerprint for identification. nih.gov Predicted mass spectrometry data for this compound indicates a [M+H]⁺ adduct at an m/z of 214.08626 in positive ion mode. uni.lu
These hyphenated methods offer high sensitivity and selectivity, making them essential for purity assessment, metabolite identification, and quantitative analysis of pyridylphenylacetic acid compounds in various research contexts. saspublishers.comresearchgate.net
| Technique | Typical Column | Mobile Phase/Carrier Gas | Ionization Mode | Key Application |
|---|---|---|---|---|
| LC-MS/MS | Reversed-Phase C18 | Gradient of Acetonitrile/Water with Formic Acid | Electrospray (ESI), Positive/Negative | Quantification, Impurity Profiling, Isomer Separation nih.govhelixchrom.comnih.gov |
| GC-MS | 5% Phenyl Polymethylsiloxane | Helium | Electron Ionization (EI) | Identification (after derivatization), Analysis of Volatile Precursors nist.govnih.gov |
Emerging Research Directions and Future Perspectives for 4 3 Pyridyl Phenylacetic Acid
Prospects in Drug Discovery and Development of Novel Therapeutic Agents
The pyridine (B92270) ring is a cornerstone of many successful pharmaceuticals, valued for its ability to enhance biochemical potency, improve metabolic stability, and solve issues related to protein binding and cell permeability. The 4-(3'-Pyridyl)phenylacetic acid scaffold serves as a valuable starting point for the design of new therapeutic agents, leveraging the established success of this heterocyclic motif.
Research into related structures has demonstrated the significant potential of the pyridyl-phenyl core. For instance, novel 4-phenyl-6-(pyridin-3-yl)pyrimidines have been designed and synthesized, showing promising antitrypanosomal activity. nih.gov One derivative, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, exhibited a potent IC50 value of 0.38 μM against Trypanosoma brucei. nih.gov This highlights the utility of the 3-pyridylphenyl fragment in developing agents for neglected tropical diseases. Further inspiration comes from natural products like streptonigrin, an antitumor agent, for which 3-amino-4-phenylpyridine (B131099) derivatives have been synthesized as key structural models.
The versatility of the pyridyl-phenyl scaffold extends to other disease areas. Derivatives of pyrazolo[3,4-d]pyrimidine containing this core have been investigated as inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. nih.gov These compounds have shown broad-spectrum cytotoxic activity across numerous cancer cell lines. nih.gov Similarly, bis-pyridinium monooximes, which share the core pyridinium (B92312) feature, have been synthesized and shown to be effective reactivators of acetylcholinesterase, suggesting applications in treating organophosphate poisoning. nims.go.jp
The table below summarizes key findings for therapeutic agents incorporating the pyridyl-phenyl structural motif.
| Compound Class | Therapeutic Target/Application | Key Findings |
| 4-Phenyl-6-(pyridin-3-yl)pyrimidines | Antitrypanosomal (Sleeping Sickness) | A lead compound demonstrated an IC50 of 0.38 μM against T. brucei. nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer (EGFR-TK inhibitors) | Compounds exhibited potent broad-spectrum cytotoxic activity against 60 cancer cell lines. nih.gov |
| Bis-pyridinium monooximes | Acetylcholinesterase Reactivators | Synthesized compounds were more potent than the standard treatment, 2-PAM. nims.go.jp |
| 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one derivatives | Pulmonary Fibrosis (ATX inhibitors) | Optimized compounds significantly reduced fibrosis in a mouse model. |
These examples collectively underscore the vast potential of this compound as a precursor for a new generation of drugs targeting a wide range of human diseases, from infectious agents to cancer and neurodegenerative disorders.
Interdisciplinary Applications in Chemical Biology
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The unique photophysical properties and structural features of the pyridyl-phenyl scaffold make it an attractive candidate for the development of such molecular probes.
A significant emerging application is in the field of fluorescence bioimaging. The pyridinium core, an electron-accepting unit, when combined with electron-donating groups, can create powerful fluorescent probes. nih.govnih.gov Researchers have successfully designed pyridinium-based probes that exhibit excellent two-photon absorption properties, allowing for deep-tissue imaging with minimal photodamage and high resolution. nih.govnih.gov By modifying the structure, these probes can be directed to specific cellular organelles. For example, specific derivatives have been created that selectively accumulate in and image lysosomes and mitochondria, enabling the study of organelle function in real-time within living cells and even in complex 3D organoid models. nih.govnih.gov
Furthermore, novel fluorescent probes based on CF₃-substituted pyridines have been developed for imaging lipid droplets, which are crucial cellular organelles involved in energy storage and metabolism. nih.gov The pyridyl-phenyl framework is central to these probes, which display aggregation-induced emission, making them robust and low-toxicity bioimaging agents. nih.gov The carboxylic acid group of this compound offers a convenient handle for chemical modification, suggesting that it could be readily adapted into new, highly specific fluorescent probes. This functional group can be converted into an active ester, which can then react with amine groups on biomolecules to form stable amide bonds, effectively "labeling" proteins or other targets.
The potential applications are summarized below:
| Application Area | Probe Type | Function/Target |
| Two-Photon Microscopy | Pyridinium-based small molecules | Deep-tissue, high-resolution imaging of lysosomes and mitochondria. nih.govnih.gov |
| Cellular Bioimaging | CF₃-Substituted pyridines | Selective imaging of lipid droplets and the endoplasmic reticulum. nih.gov |
| Protein Labeling (Potential) | Carboxylic acid-activated derivatives | Covalent attachment to proteins for tracking and functional studies. |
The future of this compound in chemical biology is bright. Its core structure is proven in the design of advanced fluorescent probes, and its functional handle provides a clear path for its development into tools for protein labeling and the study of complex biological processes.
Innovative Methodological Advancements in Synthesis and Characterization
The exploration of any chemical compound's potential is fundamentally linked to the efficiency and scalability of its synthesis. Traditional methods for creating substituted phenylacetic acids often rely on multi-step procedures or expensive metal catalysts. nih.gov Recent innovations, however, are providing more direct and greener routes to this compound and its derivatives.
A particularly noteworthy advancement is the development of a three-component synthesis strategy. nih.govsigmaaldrich.com This method elegantly combines a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile in a one-pot process. The reaction capitalizes on the dual reactivity of the Meldrum's acid intermediate, which first acts as a nucleophile and then as an electrophile, leading to ring-opening and decarboxylation to yield the desired pyridylacetic acid derivative. nih.govsigmaaldrich.com This approach is not only convenient and simple but also allows for significant variation in all three components, enabling the rapid generation of a library of diverse analogs.
Another relevant innovation is the iodide-catalyzed reduction of mandelic acids to phenylacetic acids. nih.gov This method uses catalytic sodium iodide and phosphorous acid as the reductant, avoiding the use of hazardous reagents and providing a scalable, cost-effective, and environmentally friendly route that is tolerant of a wide range of functional groups. nih.gov
The characterization of this compound and its derivatives relies on standard analytical techniques, but predictive computational methods are also becoming increasingly valuable. Public databases now provide calculated properties that can aid in characterization. For instance, predicted collision cross section (CCS) values are available, which can be used in ion mobility-mass spectrometry to help confirm the compound's identity based on its size, shape, and charge. nih.gov
The table below highlights some of the key properties and identification parameters for the parent compound.
| Property | Value / Identifier | Source |
| Chemical Formula | C₁₃H₁₁NO₂ | PubChem nih.gov |
| Molecular Weight | 213.23 g/mol | LookChem nih.gov |
| CAS Number | 51061-71-3 | LookChem nih.gov |
| Predicted pKa | 3.99 ± 0.10 | LookChem nih.gov |
| Predicted XLogP3 | 1.9 | LookChem nih.gov |
| Predicted CCS ([M+H]⁺) | 145.6 Ų | PubChem nih.gov |
These modern synthetic methodologies and characterization tools are crucial for accelerating the research and development of this compound, making it more accessible for drug discovery, chemical biology, and materials science applications.
Q & A
Q. What are the optimal catalytic conditions for synthesizing 4-(3'-Pyridyl)phenylacetic acid via palladium-mediated C–H activation?
Palladium-catalyzed ligand-directed C–H functionalization is a robust method for synthesizing arylacetic acid derivatives. Key parameters include:
- Catalyst system : Pd(OAc)₂ or PdCl₂ with ligands like pyridine-based directing groups (to enhance regioselectivity) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to prevent oxidation.
- Temperature : 80–120°C for efficient cyclometalation . Methodological validation should include monitoring reaction progress via TLC or HPLC and characterizing intermediates with NMR (¹H/¹³C) .
Q. How should researchers ensure stability during storage and handling of this compound?
Stability data indicate:
- Storage : Under anhydrous conditions at 2–8°C, protected from moisture and light .
- Incompatibilities : Avoid strong acids/bases, oxidizing agents (e.g., H₂O₂, KMnO₄), and elevated temperatures (>40°C) to prevent decomposition .
- Handling : Use inert gas purging for hygroscopic batches.
Q. Which analytical methods are recommended for purity assessment of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% TFA) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ = ~244.1 Da).
- Elemental Analysis : Validate C, H, N content against theoretical values (C₁₃H₁₁NO₂).
Advanced Research Questions
Q. How can mechanistic discrepancies in palladium-catalyzed C–H activation pathways for this compound be resolved?
Contradictory reports on reaction pathways (e.g., concerted metalation-deprotonation vs. σ-bond metathesis) require:
Q. What strategies address conflicting reports on the biological activity of this compound in different in vitro models?
Discrepancies may arise from:
- Concentration-dependent effects : Optimize dose-response curves (e.g., 0.1–1.0 mM) and validate with orthogonal assays (e.g., enzymatic vs. cell-based) .
- Pathogen specificity : Test across diverse microbial strains (e.g., Fusarium oxysporum vs. Botrytis cinerea) with standardized inoculum sizes .
- Metabolic interference : Use metabolomics to identify off-target interactions with host pathways.
Q. How can researchers design in vivo studies to evaluate the neuroprotective potential of this compound?
- Model selection : Murine models of neurodegenerative diseases (e.g., MPTP-induced Parkinsonism) with endpoints like dopaminergic neuron survival .
- Dosing regimen : Intraperitoneal administration (10–50 mg/kg/day) with pharmacokinetic profiling to assess blood-brain barrier penetration.
- Biomarkers : Measure glial fibrillary acidic protein (GFAP) and TNF-α levels in cerebrospinal fluid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
